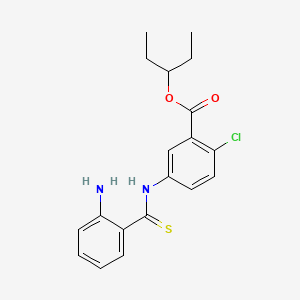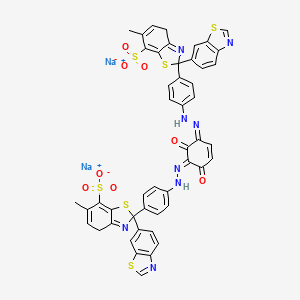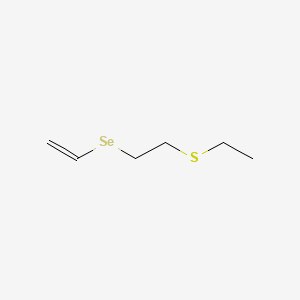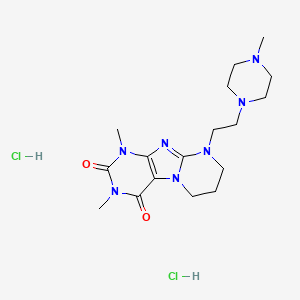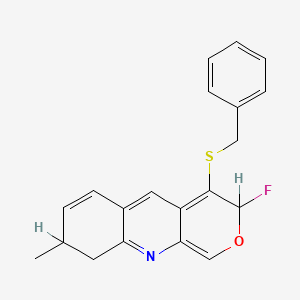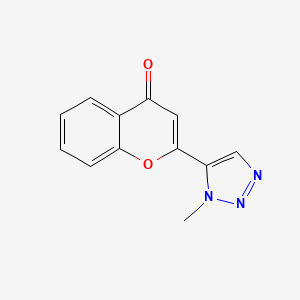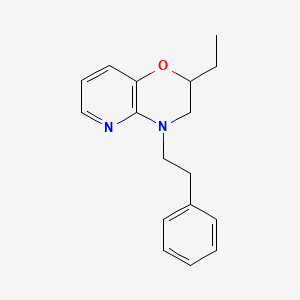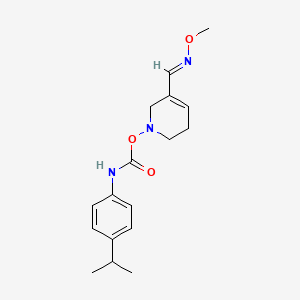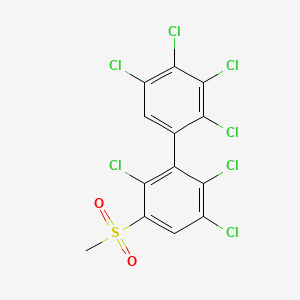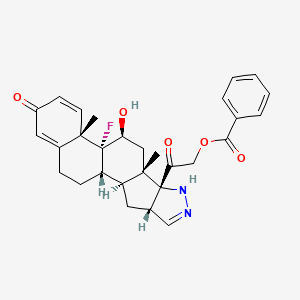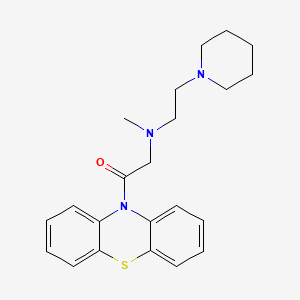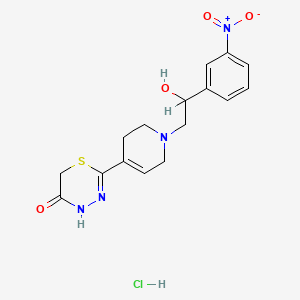
4H-1,3,4-Thiadiazin-5(6H)-one, 2-(1,2,3,6-tetrahydro-1-(2-hydroxy-2-(3-nitrophenyl)ethyl)-4-pyridinyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1,3,4-Thiadiazin-5(6H)-one, 2-(1,2,3,6-tetrahydro-1-(2-hydroxy-2-(3-nitrophenyl)ethyl)-4-pyridinyl)-, monohydrochloride is a complex organic compound known for its unique structural elements and potential applications in various fields of scientific research and industrial processes. This compound is characterized by a thiadiazine ring structure, fused with a pyridine ring and decorated with a hydroxyl and nitro-substituted phenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps starting from basic organic reactants. Commonly used synthetic routes may involve the formation of the thiadiazine ring followed by the introduction of pyridine and phenyl groups. Key reagents include thiocarbamides and chloroacetic acids under catalytic conditions. The synthetic reactions are often carried out under controlled temperatures and inert atmospheric conditions to ensure purity and high yield.
Industrial Production Methods
Industrial production of this compound typically leverages batch or continuous flow reactors to manage the multi-step synthesis efficiently. Optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound undergoes oxidation reactions particularly at the phenyl and pyridine moieties, leading to the formation of various oxidized derivatives.
Reduction: : Reduction mainly affects the nitro group on the phenyl ring, converting it to an amino group under specific conditions.
Substitution: : The thiadiazine and pyridine rings exhibit electrophilic and nucleophilic substitution reactions, depending on the presence of activating groups.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or nitric acid.
Reduction: : Reagents like hydrogen gas with palladium on carbon (Pd/C).
Substitution: : Halogenating agents such as chlorine or bromine, along with suitable bases or acids.
Major Products
Applications De Recherche Scientifique
The compound finds extensive use in:
Chemistry: : As an intermediate in the synthesis of more complex organic molecules.
Biology: : Studied for its interactions with biological macromolecules, potentially influencing enzyme activities or cellular processes.
Medicine: : Investigated for its potential pharmacological activities, including antimicrobial and anti-inflammatory effects.
Industry: : Used as a precursor in the manufacture of advanced materials and specialty chemicals.
Mécanisme D'action
The compound exerts its effects primarily through its interaction with specific molecular targets. In biological systems, it may bind to enzyme active sites, altering their catalytic activities. The pathways involved can include modulation of signal transduction processes, influencing cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-1,3,4-Thiadiazin-5(6H)-one derivatives.
Pyridine-based compounds with hydroxyl and nitro groups.
Other thiadiazine analogs with different substitutions.
Uniqueness
This compound stands out due to the combination of the thiadiazine and pyridine rings with the nitro-phenyl group, which contributes to its unique chemical reactivity and potential applications. This structural uniqueness imparts specific biological activities and industrial utility not commonly observed in other similar compounds.
And there you have it! Hope you found that informative. What’s got you interested in this compound?
Propriétés
Numéro CAS |
151092-57-8 |
|---|---|
Formule moléculaire |
C16H19ClN4O4S |
Poids moléculaire |
398.9 g/mol |
Nom IUPAC |
2-[1-[2-hydroxy-2-(3-nitrophenyl)ethyl]-3,6-dihydro-2H-pyridin-4-yl]-4H-1,3,4-thiadiazin-5-one;hydrochloride |
InChI |
InChI=1S/C16H18N4O4S.ClH/c21-14(12-2-1-3-13(8-12)20(23)24)9-19-6-4-11(5-7-19)16-18-17-15(22)10-25-16;/h1-4,8,14,21H,5-7,9-10H2,(H,17,22);1H |
Clé InChI |
OBEHINDRUFNQHO-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC=C1C2=NNC(=O)CS2)CC(C3=CC(=CC=C3)[N+](=O)[O-])O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



